Cas no 36155-88-1 (3-Bromo-4-chlorothiophene)

3-Bromo-4-chlorothiophene 化学的及び物理的性質
名前と識別子
-
- 3-Bromo-4-chlorothiophene
- VNCFHBFARUKCOA-UHFFFAOYSA-N
- EN300-128655
- 4-bromo-3-chlorothiophene
- DTXSID001312620
- 36155-88-1
- Thiophene, 3-bromo-4-chloro-
- SCHEMBL7664539
-
- MDL: MFCD26520785
- インチ: InChI=1S/C4H2BrClS/c5-3-1-7-2-4(3)6/h1-2H
- InChIKey: VNCFHBFARUKCOA-UHFFFAOYSA-N
- ほほえんだ: C1=C(C(=CS1)Cl)Br
計算された属性
- せいみつぶんしりょう: 195.87491g/mol
- どういたいしつりょう: 195.87491g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 7
- 回転可能化学結合数: 0
- 複雑さ: 68.7
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 28.2Ų
3-Bromo-4-chlorothiophene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-128655-2.5g |
3-bromo-4-chlorothiophene |
36155-88-1 | 95% | 2.5g |
$2071.0 | 2023-02-15 | |
Enamine | EN300-128655-5.0g |
3-bromo-4-chlorothiophene |
36155-88-1 | 95% | 5.0g |
$3065.0 | 2023-02-15 | |
Enamine | EN300-128655-0.25g |
3-bromo-4-chlorothiophene |
36155-88-1 | 95% | 0.25g |
$524.0 | 2023-02-15 | |
Enamine | EN300-128655-0.5g |
3-bromo-4-chlorothiophene |
36155-88-1 | 95% | 0.5g |
$824.0 | 2023-02-15 | |
Enamine | EN300-128655-10.0g |
3-bromo-4-chlorothiophene |
36155-88-1 | 95% | 10.0g |
$4545.0 | 2023-02-15 | |
Chemenu | CM199331-5g |
3-bromo-4-chlorothiophene |
36155-88-1 | 95% | 5g |
$2338 | 2023-01-19 | |
Matrix Scientific | 176361-5g |
3-Bromo-4-chlorothiophene |
36155-88-1 | 5g |
$1206.00 | 2023-09-05 | ||
Chemenu | CM199331-5g |
3-bromo-4-chlorothiophene |
36155-88-1 | 95% | 5g |
$2338 | 2021-08-05 | |
TRC | B613490-10mg |
3-Bromo-4-chlorothiophene |
36155-88-1 | 10mg |
$ 70.00 | 2022-06-07 | ||
Matrix Scientific | 176361-10g |
3-Bromo-4-chlorothiophene |
36155-88-1 | 10g |
$1602.00 | 2023-09-05 |
3-Bromo-4-chlorothiophene 関連文献
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David S. Goodsell,Ludovic Autin,Stefano Forli,Michel F. Sanner,Arthur J. Olson Faraday Discuss., 2014,169, 23-44
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Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
Xiaoze Bao,Jinhui Ren,Yang Yang,Xinyi Ye,Baomin Wang,Hong Wang Org. Biomol. Chem., 2020,18, 7977-7986
-
Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
3-Bromo-4-chlorothiopheneに関する追加情報
3-Bromo-4-chlorothiophene: A Comprehensive Overview
3-Bromo-4-chlorothiophene, also known by its CAS registry number CAS No. 36155-88-1, is a heterocyclic compound belonging to the thiophene family. This compound is characterized by its five-membered aromatic ring containing one sulfur atom and two halogen substituents: bromine at the 3-position and chlorine at the 4-position. The structure of 3-bromo-4-chlorothiophene makes it a valuable molecule in various fields, including organic synthesis, materials science, and pharmacology.
The synthesis of 3-bromo-4-chlorothiophene typically involves multi-step processes, often starting from thiophene derivatives. One common approach is the bromination and chlorination of thiophene precursors under controlled conditions to achieve the desired substitution pattern. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing side reactions and improving yields. These improvements are particularly significant for industrial applications where large-scale production is required.
In terms of physical properties, 3-bromo-4-chlorothiophene exhibits a melting point of approximately 72°C and a boiling point around 210°C. Its solubility in common organic solvents such as dichloromethane and chloroform is moderate, making it suitable for various solution-based reactions. The compound's electronic properties, influenced by the electron-withdrawing effects of bromine and chlorine atoms, make it an interesting candidate for applications in electronics and optoelectronics.
3-Bromo-4-chlorothiophene has found significant applications in the field of materials science, particularly in the development of advanced materials such as conductive polymers and organic semiconductors. Recent studies have demonstrated its potential as a building block for designing novel materials with tailored electronic properties. For instance, researchers have incorporated this compound into polymer frameworks to enhance charge transport characteristics, which are critical for applications in organic photovoltaics (OPVs) and light-emitting diodes (OLEDs).
In pharmacology, 3-bromo-4-chlorothiophene serves as an intermediate in the synthesis of bioactive molecules. Its ability to undergo various substitution reactions facilitates the construction of complex molecular architectures with potential therapeutic applications. For example, derivatives of this compound have been explored as candidates for anti-inflammatory agents and anticancer drugs. Recent research has focused on optimizing the bioavailability and pharmacokinetic profiles of such derivatives to improve their efficacy in clinical settings.
The environmental impact of 3-bromo-4-chlorothiophene has also been a topic of interest. Studies have shown that this compound exhibits moderate biodegradability under aerobic conditions, with microbial communities playing a key role in its transformation. However, further research is needed to fully understand its persistence in different environmental compartments and its potential risks to ecosystems.
In conclusion, 3-bromo-4-chlorothiophene, with its unique chemical structure and versatile reactivity, continues to be a focal point in diverse scientific disciplines. Its applications span from material science to pharmacology, with ongoing research uncovering new possibilities for its utilization. As advancements in synthetic methodologies and characterization techniques continue to evolve, the significance of this compound in both academic and industrial contexts is expected to grow further.
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